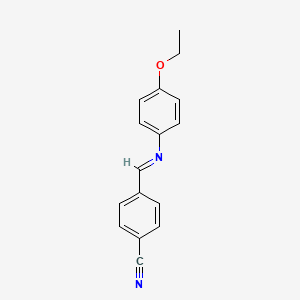4'-Cyanobenzylidene-4-ethoxyaniline
CAS No.: 34128-02-4
Cat. No.: VC3712435
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34128-02-4 |
|---|---|
| Molecular Formula | C16H14N2O |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 4-[(4-ethoxyphenyl)iminomethyl]benzonitrile |
| Standard InChI | InChI=1S/C16H14N2O/c1-2-19-16-9-7-15(8-10-16)18-12-14-5-3-13(11-17)4-6-14/h3-10,12H,2H2,1H3 |
| Standard InChI Key | WTTZYFPFXIZAOS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
4'-Cyanobenzylidene-4-ethoxyaniline possesses a molecular structure that consists of two aromatic rings connected by an imine linkage (C=N). One aromatic ring bears a cyano group (C≡N) at the para position, while the other contains an ethoxy group (OCH2CH3) also at the para position. This structural arrangement contributes to the compound's potential liquid crystalline properties and other physicochemical characteristics .
Physical Properties
The physical properties of 4'-Cyanobenzylidene-4-ethoxyaniline are crucial for understanding its behavior in various applications and processing conditions. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 4'-Cyanobenzylidene-4-ethoxyaniline
| Property | Value | Method/Notes |
|---|---|---|
| Molecular Formula | C16H14N2O | - |
| Molecular Weight | 250.3 g/mol | - |
| Physical State | Powder to crystal | At room temperature |
| Color | White to light yellow to green | May vary with purity |
| Melting Point | 112 °C | Solvent: benzene |
| Boiling Point | 429.9 ± 30.0 °C | Predicted value |
| Density | 1.04 ± 0.1 g/cm³ | Predicted value |
| Solubility | Almost transparent in methanol | Limited solubility information available |
| pKa | 2.41 ± 0.50 | Predicted value |
The compound demonstrates a relatively high melting point, which is characteristic of many liquid crystalline materials. The predicted boiling point indicates high thermal stability, which could be advantageous for applications requiring elevated temperature processing or operation .
Chemical Properties
4'-Cyanobenzylidene-4-ethoxyaniline contains several reactive functional groups that define its chemical behavior:
-
The imine (C=N) linkage, which can undergo hydrolysis under acidic conditions to reform the constituent aldehyde and amine.
-
The cyano group (C≡N), which can participate in various reactions including reduction and hydrolysis.
-
The ethoxy group, which can undergo cleavage under certain conditions.
The presence of these functional groups gives the compound specific reactivity patterns that are relevant to its synthesis, applications, and degradation pathways .
Applications and Uses
Liquid Crystal Applications
The primary significance of 4'-Cyanobenzylidene-4-ethoxyaniline lies in its classification as a liquid crystalline material or a precursor to liquid crystalline compounds. Liquid crystals represent an intermediate state of matter between conventional liquids and solid crystals, characterized by orientation order while maintaining some fluidity .
Based on its structural features, 4'-Cyanobenzylidene-4-ethoxyaniline likely exhibits mesomorphic properties, potentially forming nematic or smectic phases under appropriate conditions. These liquid crystalline phases find applications in:
-
Display technologies (LCDs)
-
Optical switches and filters
-
Temperature sensors
-
Advanced materials with anisotropic properties
The presence of both a cyano group and an ethoxy group in the molecule contributes to its potential liquid crystalline behavior, as these functional groups can influence intermolecular interactions and molecular packing arrangements .
Structural Studies and Material Science
As a Schiff base, 4'-Cyanobenzylidene-4-ethoxyaniline serves as a valuable model compound for studying structure-property relationships in liquid crystalline materials. The search results, particularly reference , indicate that such compounds are studied for their phase change properties, including enthalpies and entropies associated with transitions between different mesophases and the isotropic liquid state .
| Manufacturer | Product Number | Purity | Packaging | Price (USD) | Updated |
|---|---|---|---|---|---|
| TCI Chemical | C0744 | >98.0%(T) | 1g | $143 | 2024-03-01 |
| Biosynth Carbosynth | FC62028 | Not specified | 100mg | $46 | 2021-12-16 |
| Biosynth Carbosynth | FC62028 | Not specified | 250mg | $90 | 2021-12-16 |
| Biosynth Carbosynth | FC62028 | Not specified | 500mg | $160 | 2021-12-16 |
| Biosynth Carbosynth | FC62028 | Not specified | 1g | $274 | 2021-12-16 |
The relatively high price per gram suggests that this compound is primarily used for research purposes rather than industrial applications at scale .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume